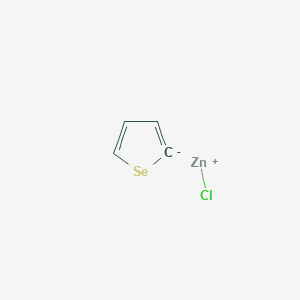![molecular formula C12H14OS B14415200 [(Tert-butoxyethynyl)sulfanyl]benzene CAS No. 79894-50-1](/img/structure/B14415200.png)
[(Tert-butoxyethynyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Tert-butoxyethynyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a tert-butoxyethynyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Tert-butoxyethynyl)sulfanyl]benzene typically involves the reaction of tert-butoxyethyne with a suitable benzene derivative under controlled conditions. The reaction may require the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and isolation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(Tert-butoxyethynyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
[(Tert-butoxyethynyl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(Tert-butoxyethynyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The tert-butoxyethynyl group can participate in various chemical reactions, while the sulfanyl group can form bonds with other molecules. These interactions can influence the compound’s reactivity and its effects in different applications.
Comparison with Similar Compounds
Similar Compounds
Tert-butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
Ethynylbenzene: A benzene ring with an ethynyl group attached.
Thiophenol: A benzene ring with a sulfanyl group attached.
Uniqueness
[(Tert-butoxyethynyl)sulfanyl]benzene is unique due to the combination of the tert-butoxyethynyl and sulfanyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
79894-50-1 |
|---|---|
Molecular Formula |
C12H14OS |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethynylsulfanylbenzene |
InChI |
InChI=1S/C12H14OS/c1-12(2,3)13-9-10-14-11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
VUBPPKMXBXLCGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC#CSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


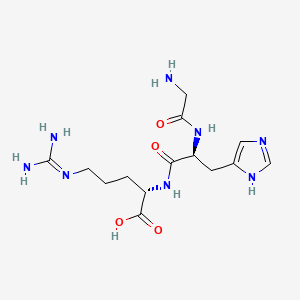
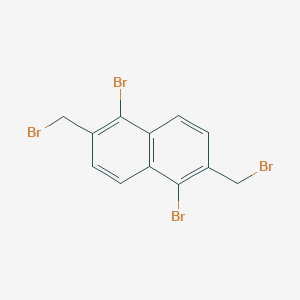
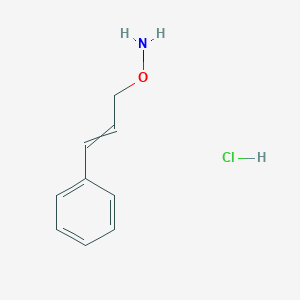

![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
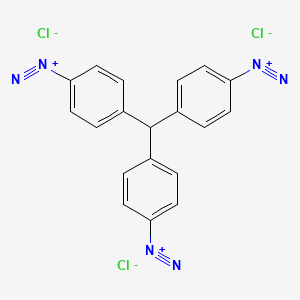
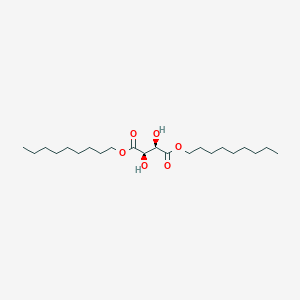
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
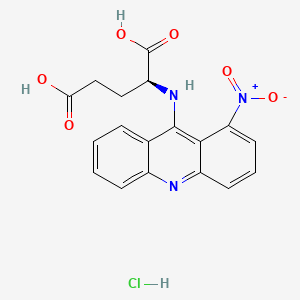
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
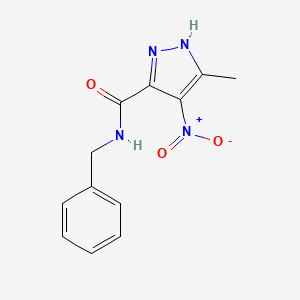
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
